molecular formula C8H7N5 B12988159 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile

Cat. No.: B12988159
M. Wt: 173.17 g/mol
InChI Key: WUFQYGOMSAESMI-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine moiety. Such structures are often integral parts of various biologically active molecules, including kinase inhibitors and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile, can be achieved through several methods:

Industrial Production Methods: A scalable methodology for the production of pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to produce the compound in high yield and purity, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted products .

Scientific Research Applications

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile involves its interaction with specific molecular targets:

    Kinase Inhibition: The compound inhibits specific kinases by binding to their active sites, thereby blocking their activity.

    Antiviral Activity: The compound acts on viral enzymes, inhibiting their function and preventing viral replication.

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active molecules make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetonitrile

InChI

InChI=1S/C8H7N5/c9-3-7(10)6-1-2-13-8(6)4-11-5-12-13/h1-2,4-5,7H,10H2

InChI Key

WUFQYGOMSAESMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1C(C#N)N)C=NC=N2

Origin of Product

United States

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